molecular formula C13H8Cl2N2O4 B11956994 3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide CAS No. 86886-81-9

3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide

Cat. No.: B11956994
CAS No.: 86886-81-9
M. Wt: 327.12 g/mol
InChI Key: JXBIHSIBDSAUFE-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide is a chemical compound with the molecular formula C13H8Cl2N2O3 It is characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-hydroxy-5-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction and aid in the purification of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4-Dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The presence of the nitro and hydroxyl groups can also facilitate interactions with biological molecules through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-N-(4-nitrophenyl)benzamide: Similar structure but with different positions of chlorine and nitro groups.

    3,4-Dichloro-N-(2-hydroxy-5-nitrophenyl)methylene-1-benzothiophene-2-carbohydrazide: Contains a benzothiophene ring instead of a benzamide structure.

Uniqueness

3,4-Dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of chlorine, hydroxyl, and nitro groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

86886-81-9

Molecular Formula

C13H8Cl2N2O4

Molecular Weight

327.12 g/mol

IUPAC Name

3,4-dichloro-N-(2-hydroxy-5-nitrophenyl)benzamide

InChI

InChI=1S/C13H8Cl2N2O4/c14-9-3-1-7(5-10(9)15)13(19)16-11-6-8(17(20)21)2-4-12(11)18/h1-6,18H,(H,16,19)

InChI Key

JXBIHSIBDSAUFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O)Cl)Cl

Origin of Product

United States

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